molecular formula C10H18O2 B14230218 Pent-1-EN-1-YL pentanoate CAS No. 565165-36-8

Pent-1-EN-1-YL pentanoate

Cat. No.: B14230218
CAS No.: 565165-36-8
M. Wt: 170.25 g/mol
InChI Key: YCPDOSBDNBUOBD-UHFFFAOYSA-N
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Description

Pent-1-EN-1-YL pentanoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction between pent-1-en-1-ol and pentanoic acid. This compound is characterized by its aliphatic ester structure, which includes a pentenyl group attached to a pentanoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-EN-1-YL pentanoate can be synthesized through the esterification reaction between pent-1-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pent-1-EN-1-YL pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pent-1-EN-1-YL pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pent-1-EN-1-YL pentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, leading to the formation of pent-1-en-1-ol and pentanoic acid. These hydrolysis products can then participate in further metabolic pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-1-EN-1-YL pentanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its similar compounds. The presence of both an alkene and an ester group allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications .

Properties

CAS No.

565165-36-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pent-1-enyl pentanoate

InChI

InChI=1S/C10H18O2/c1-3-5-7-9-12-10(11)8-6-4-2/h7,9H,3-6,8H2,1-2H3

InChI Key

YCPDOSBDNBUOBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC=CCCC

Origin of Product

United States

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